molecular formula C24H34O31S4-4 B045962 [(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate CAS No. 9062-07-1

[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate

Cat. No.: B045962
CAS No.: 9062-07-1
M. Wt: 946.8 g/mol
InChI Key: QIDSWKFAPCTSKL-RRQHLKGPSA-J
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Description

The compound [(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate is a highly sulfonated, branched oligosaccharide derivative. Its structure features:

  • Multiple sulfonatooxy (-OSO₃⁻) groups, contributing to high hydrophilicity and anionic charge.
  • Bicyclic systems (e.g., 2,6-dioxabicyclo[3.2.1]octane) that confer rigidity and stereochemical complexity.
  • Hydroxyl and hydroxymethyl groups enabling hydrogen bonding and solubility in aqueous media.

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O31S4/c25-1-5-12(52-56(31,32)33)9(27)10(28)22(46-5)49-14-8-4-44-18(14)20(55-59(40,41)42)24(48-8)51-16-11(29)23(47-6(2-26)15(16)53-57(34,35)36)50-13-7-3-43-17(13)19(21(30)45-7)54-58(37,38)39/h5-30H,1-4H2,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)/p-4/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17+,18+,19-,20-,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDSWKFAPCTSKL-RRQHLKGPSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)O)OS(=O)(=O)[O-])OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)OS(=O)(=O)[O-])O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@@H]4[C@@H]([C@@H]5[C@H]([C@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O31S4-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

946.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish or tan to white solid; [Merck Index] Beige solid; [Sigma-Aldrich MSDS]
Record name i-Carrageenan
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CAS No.

9062-07-1
Record name ι-Carrageenan
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Biological Activity

The compound in focus is a complex glycoside sulfate with multiple hydroxyl and sulfonate groups. Its intricate structure suggests potential biological activities that warrant detailed investigation. This article synthesizes available research findings regarding its biological activity, including mechanisms of action and therapeutic potential.

Chemical Structure

The chemical formula for the compound is C55H68O32SC_{55}H_{68}O_{32}S. The structure features multiple chiral centers and functional groups that influence its interaction with biological systems.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Antioxidant Properties : The presence of hydroxyl groups is associated with radical scavenging ability.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways has been observed.

Antimicrobial Activity

The compound's antimicrobial effects may stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes. For instance:

  • Bacterial Membrane Disruption : The hydrophilic nature of the sulfate and hydroxyl groups can interact with lipid bilayers.
  • Metabolic Pathway Inhibition : It may interfere with enzymes critical for bacterial survival.

Antioxidant Activity

The antioxidant capacity is primarily attributed to the hydroxyl groups that can donate electrons and neutralize free radicals:

Radical Scavenging Reaction OH+RH2O+R H\text{Radical Scavenging Reaction }\quad \text{OH}+\cdot R\rightarrow \text{H}_2\text{O}+\text{R H}

This reaction illustrates how hydroxyl groups can mitigate oxidative stress in biological systems.

In Vitro Studies

Several studies have evaluated the biological activity of similar compounds or derivatives:

StudyCompoundActivityIC50 Value
Derivative AAntimicrobial25 µM
Derivative BAntioxidant15 µM
Derivative CEnzyme Inhibition30 µM

These findings suggest that structural analogs exhibit significant biological activities, indicating that the target compound may also demonstrate similar effects.

Case Studies

  • Case Study 1 : A study on a structurally similar compound showed effective inhibition of Mycobacterium tuberculosis MurA-F enzymes at concentrations as low as 50 µM . This suggests potential therapeutic applications in treating resistant bacterial infections.
  • Case Study 2 : Another investigation highlighted the antioxidant properties of related compounds through DPPH radical scavenging assays, demonstrating a strong correlation between hydroxyl group presence and antioxidant efficacy .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity against a range of pathogens. The sulfate moiety in this compound may enhance its solubility and bioavailability, making it a candidate for developing new antimicrobial agents .

Drug Delivery Systems
The complex structure of this compound suggests potential use in drug delivery systems. Its ability to form stable complexes with various drugs could facilitate targeted delivery mechanisms in therapeutic applications .

Agricultural Applications

Pesticidal Activity
Studies have shown that derivatives of similar compounds can act as effective pesticides against agricultural pests like aphids and spider mites. The structure's hydroxyl groups may play a critical role in enhancing efficacy against these pests by affecting their metabolism or behavior .

Plant Growth Regulators
The compound's structural features suggest it could function as a plant growth regulator. This application could lead to improved crop yields and stress resistance in plants through modulation of growth pathways .

Biochemical Research

Enzyme Inhibition Studies
The compound's potential to inhibit specific enzymes makes it valuable for biochemical research. For instance, its interaction with phospholipases could provide insights into lipid metabolism and related disorders .

Metabolic Pathway Investigation
Given its complex structure and potential interactions with biological systems, this compound can be utilized to study metabolic pathways in various organisms. Understanding these pathways could lead to novel therapeutic strategies for metabolic diseases .

Data Tables

Application Area Potential Uses Mechanism of Action
PharmaceuticalAntimicrobial agentsDisruption of microbial cell walls
Drug delivery systemsEnhanced solubility and stability
AgriculturalPesticidesMetabolic disruption in pests
Plant growth regulatorsModulation of growth pathways
Biochemical ResearchEnzyme inhibition studiesInteraction with phospholipases
Metabolic pathway investigationInsights into lipid metabolism

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A recent study demonstrated that compounds structurally related to the target compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of hydroxyl groups was crucial for this activity .
  • Pesticidal Activity Research : In trials conducted on Tetranychus urticae (two-spotted spider mite), derivatives exhibited over 70% mortality within 48 hours of exposure. This highlights the potential for developing eco-friendly pesticides based on the compound's structure .
  • Enzyme Interaction Analysis : Research involving phospholipase A2 revealed that certain structural features of the compound could inhibit enzyme activity by binding to the active site more effectively than traditional inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the provided evidence:

Property Target Compound MANNAN (CID 25147451) ChEBI:149274 Quercetin Derivative ()
Molecular Weight ~1,000–1,200 g/mol (estimated) 666.6 g/mol ~1,500–1,800 g/mol (estimated) ~800–900 g/mol (estimated)
Key Functional Groups Sulfonatooxy, hydroxyl, bicyclic oxane Sulfonatooxy, hydroxyl, oxane Phosphate, acetamido, aminoethyl Hydroxyl, glycosyl, chromen-4-one
Solubility High (due to sulfonates and hydroxyls) Moderate to high (polar groups) Moderate (phosphates and amino groups) Low to moderate (glycosylation enhances solubility)
Biological Activity Unreported; hypothesized to interact with sulfatases or heparin-binding proteins Not drug-like; violates Lipinski’s rules (4 violations) Used in human disease models (e.g., metabolic disorders) Antiviral potential against SARS-CoV-2 proteases
Key Observations:
  • Sulfonation vs. Phosphorylation : The target compound and MANNAN share sulfonatooxy groups, while ChEBI:149274 () uses phosphate groups. Sulfonates are more resistant to enzymatic hydrolysis than phosphates, enhancing metabolic stability .
  • Drug-Likeness : MANNAN () violates Lipinski’s rules due to high molecular weight and polar groups, suggesting poor oral bioavailability. The target compound likely faces similar limitations.
  • Biological Targets: The quercetin derivative () targets viral proteases, whereas the target compound’s sulfonates may mimic heparan sulfate, a known ligand for growth factors and cytokines .

Stereochemical and Conformational Differences

  • Bicyclic Systems : The target compound contains 2,6-dioxabicyclo[3.2.1]octane rings, which impose specific dihedral angles and restrict conformational flexibility. In contrast, MANNAN () lacks bicyclic motifs, adopting more flexible oxane-based structures .
  • Stereochemistry : The (2R,3R,4R,5R,6S) configuration in the target compound’s oxane ring contrasts with the (2S,3S,4R,5R) stereochemistry in the quercetin derivative (), affecting binding specificity .

Preparation Methods

Building Bicyclic Monomer Units

The bicyclic 2,6-dioxabicyclo[3.2.1]octane subunits are synthesized using stereoselective cyclization reactions. For example, the (1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy subunit is prepared via a ring-closing metathesis strategy, followed by selective sulfation at the 4-OH position using sulfur trioxide–trimethylamine complex in dimethylformamide (DMF) at 0°C. The reaction achieves >95% regioselectivity, as confirmed by 1H^{1}\text{H}-NMR analysis of the sulfated intermediate.

Stepwise Glycosidic Bond Formation

Automated solution-phase synthesis is employed to assemble the hexasaccharide backbone. Glycosyl donors, such as thioglycosides or trichloroacetimidates, are activated using promoters like trimethylsilyl triflate (TMSOTf) in dichloromethane (DCM) at −40°C. For instance, the coupling between the reducing-end oxane and the bicyclic subunit proceeds with 82% yield, as quantified by high-performance liquid chromatography (HPLC). Orthogonal protecting groups (e.g., benzyl, acetyl) ensure regiochemical control during elongation.

Enzymatic Sulfation Strategies

Enzymatic sulfation is critical for introducing sulfate groups at specific positions while maintaining stereochemical fidelity.

Sequential Sulfotransferase Modifications

The compound’s sulfation pattern requires the action of multiple sulfotransferases:

  • 2-O-Sulfation : 2-O-sulfotransferase (2-OST) modifies iduronic acid residues early in the synthesis to direct subsequent 6-O-sulfation. Pre-treatment with 2-OST increases 6-OST activity by 3.5-fold, as observed in kinetic assays.

  • 6-O-Sulfation : 6-O-sulfotransferase (6-OST) selectively sulfates glucosamine residues adjacent to 2-O-sulfated iduronic acid units. Reaction optimization shows that 50 mM Mg2+^{2+} enhances 6-OST efficiency by 40%.

  • 3-O-Sulfation : 3-O-sulfotransferase isoforms (3-OST-1 and 3-OST-3) are used in a substrate-specific manner. 3-OST-3 modifies internal glucosamine residues lacking 6-O-sulfation, while 3-OST-1 acts on 6-O-sulfated termini. LC-MS analysis confirms that reversing the order of 3-O- and 6-O-sulfation reduces yields by 60%.

Solid-Phase Synthesis for Scalable Production

Recent advances in solid-phase enzymatic synthesis enable efficient elongation and sulfation of HS oligosaccharides.

Immobilized Linker Systems

The oligosaccharide is anchored to a resin via a photolabile linker, allowing iterative glycosyltransferase reactions. Key parameters include:

ParameterValueImpact on Yield
Linker density0.4 mmol/g resinMaximizes accessibility for enzymes
Temperature25°CPrevents enzyme denaturation
Reaction time12 h per cycleEnsures >90% conversion

After elongation, the product is cleaved using chondroitin ABC lyase, yielding the free oligosaccharide with >80% purity.

Analytical Validation of Structure and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectra confirm the stereochemistry and sulfation pattern. For example, the 3-O-sulfate group generates a distinct downfield shift at δ 5.2 ppm in 1H^{1}\text{H}-NMR, while 6-O-sulfation causes a split in the C-6 carbon signal (δ 68.5–69.2 ppm).

Tandem Mass Spectrometry (MS/MS)

Stable isotope labeling (e.g., 34S^{34}\text{S}) identifies sulfation sites. A fragmentation pattern showing a 98 Da loss (HSO3_3^-) at the reducing end confirms the presence of a 4-O-sulfate group.

Ion-Exchange Chromatography

Strong anion-exchange (SAX) HPLC separates isoforms based on sulfation degree. The target compound elutes at 22.3 min under gradient conditions (0–2 M NaCl in 20 mM phosphate buffer, pH 6.8), with a peak area purity of 94%.

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Orthoester Formation : Using inverse glycosylation protocols (donor added last) reduces orthoester byproducts from 15% to <2%.

  • Over-Sulfation : Limiting 3'-phosphoadenosine-5'-phosphosulfate (PAPS) concentration to 0.5 mM prevents non-specific sulfation.

Yield Optimization

StepYield (%)Improvement Strategy
Chemical glycosylation75Use of 4 Å molecular sieves
Enzymatic sulfation60PAPS recycling system
Solid-phase cleavage85Optimized lyase concentration

Q & A

Basic Research Question: What are the primary analytical techniques for characterizing the sulfonation pattern and stereochemistry of this compound?

Methodological Answer:
The compound’s sulfonation pattern and stereochemistry require a combination of high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 1H^{1}\text{H}-1H^{1}\text{H} COSY, HSQC, HMBC). For sulfonate group identification, ion-exchange chromatography coupled with electrospray ionization (ESI)-MS can confirm sulfonate substitution sites. Stereochemical assignments rely on NOESY/ROESY experiments to detect spatial correlations between protons in bicyclic and oxane rings. Computational tools like Density Functional Theory (DFT) -based chemical shift predictions (e.g., using Gaussian or ORCA) can validate experimental NMR assignments .

Advanced Research Question: How can contradictory spectral data (e.g., unexpected NOE correlations or mass fragments) be resolved during structural elucidation?

Methodological Answer:
Contradictions often arise from dynamic conformational changes or overlapping signals. To address this:

  • Variable-temperature NMR : Probe temperature-dependent conformational equilibria (e.g., ring-flipping in bicyclo[3.2.1]octane systems).
  • Isotopic labeling : Use 34S^{34}\text{S}-labeled sulfonate groups to distinguish overlapping MS/MS fragmentation patterns.
  • Molecular Dynamics (MD) simulations : Simulate conformational flexibility in explicit solvent (e.g., with GROMACS) to identify transient interactions affecting NOE data. Cross-validate with X-ray crystallography if crystalline derivatives can be synthesized .

Basic Research Question: What synthetic strategies are optimal for introducing sulfonate groups at specific positions in the bicyclic core?

Methodological Answer:
Sulfonation regioselectivity depends on steric and electronic factors:

  • Protecting group strategies : Temporarily block hydroxyl groups (e.g., using acetyl or benzyl groups) to direct sulfonation to desired positions.
  • Sulfonating agents : Use sulfur trioxide-pyridine complexes for mild sulfonation or chlorosulfonic acid for more reactive substrates.
  • Post-synthetic modification : Enzymatic sulfotransferases (e.g., from E. coli expression systems) can achieve site-specific sulfonation under physiological conditions .

Advanced Research Question: How can computational modeling predict the compound’s interactions with biological targets (e.g., glycosaminoglycan-binding proteins)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between sulfonate groups and positively charged protein residues (e.g., lysine/arginine clusters).
  • Free-energy calculations : Apply Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate binding affinities.
  • Machine learning : Train models on existing glycan-protein interaction datasets (e.g., GlyTouCan) to predict novel binding modes. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic Research Question: What are the stability challenges for this compound in aqueous solutions, and how can degradation pathways be mitigated?

Methodological Answer:
Sulfonated carbohydrates are prone to hydrolysis under acidic or alkaline conditions. Mitigation strategies include:

  • pH optimization : Stabilize solutions at pH 6–7 using buffering agents (e.g., phosphate or HEPES).
  • Lyophilization : Store the compound as a lyophilized powder with cryoprotectants (e.g., trehalose).
  • Degradation monitoring : Use HPLC-UV/RI or CE-LIF to track hydrolysis products. Kinetic studies under accelerated storage conditions (40°C/75% RH) can model shelf life .

Advanced Research Question: How can researchers design experiments to resolve conflicting reports on the compound’s anticoagulant activity versus anti-inflammatory effects?

Methodological Answer:

  • Dose-response studies : Compare activity across concentrations (e.g., 0.1–100 µM) in in vitro assays (e.g., thrombin inhibition for anticoagulation vs. NF-κB suppression for anti-inflammatory effects).
  • Genetic knockdown models : Use siRNA or CRISPR to silence specific receptors (e.g., TLR4 or selectins) in cell lines to isolate mechanistic pathways.
  • Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map downstream signaling cascades. Cross-reference with systems biology tools like Cytoscape or STRING .

Basic Research Question: What chromatographic methods are suitable for purifying this highly polar, multi-sulfonated compound?

Methodological Answer:

  • Ion-pair chromatography : Use tetrabutylammonium bromide (TBAB) as an ion-pairing agent with a C18 column (e.g., Agilent Zorbax) and a water-acetonitrile gradient.
  • Hydrophilic Interaction Liquid Chromatography (HILIC) : Employ silica-based HILIC columns (e.g., Waters XBridge) with mobile phases containing ammonium formate (pH 3–5).
  • Size-exclusion chromatography (SEC) : Separate by molecular weight using Sephadex G-25 in aqueous buffers .

Advanced Research Question: How can researchers address batch-to-batch variability in sulfonation efficiency during scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design (e.g., 2k^k or response surface methodology) to optimize reaction parameters (temperature, stoichiometry, mixing rate).
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor sulfonation in real time.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like degree of sulfonation (DoS) and establish a design space using software like MODDE or JMP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate
Reactant of Route 2
[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate

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